molecular formula C11H16N2O B187823 Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 202199-02-8

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B187823
M. Wt: 192.26 g/mol
InChI Key: LZSTUWDAHPXEHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .


Chemical Reactions Analysis

The chemical reactions involving this compound seem to involve base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C (sp3)–C (sp3) bonds . This leads to the formation of β- (pyridin-2-yl)-methyl ketones .

Scientific Research Applications

1. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

  • Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .
  • Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .
  • Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

2. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

  • Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .
  • Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .
  • Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

3. Tetracyclic Spirooxindole Blockers of hNaV1.7

  • Summary of Application : This research investigates the use of tetracyclic spirooxindoles as blockers of hNaV1.7, a voltage-gated sodium channel subtype involved in pain conditions .
  • Methods of Application : The study involves the synthesis of tetracyclic spirooxindoles and their testing as blockers of hNaV1.7. The compounds were evaluated for their in vitro potency, bioavailability, solubility, and stability .
  • Results or Outcomes : The research led to the discovery of a potent hNaV1.7 blocker with improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

4. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

  • Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .
  • Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .
  • Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

5. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

  • Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .
  • Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .
  • Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSTUWDAHPXEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389942
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

202199-02-8
Record name 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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